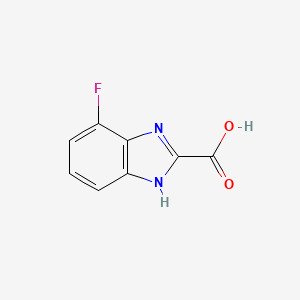

4-fluoro-1H-benzimidazole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

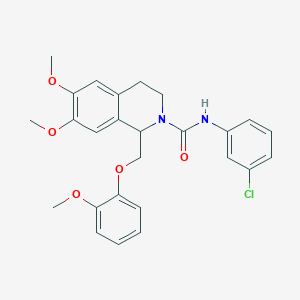

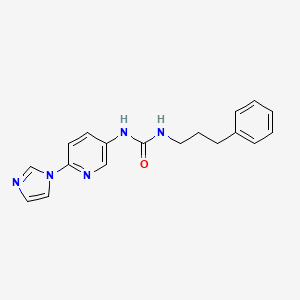

4-Fluoro-1H-benzimidazole-2-carboxylic acid is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. The fluorine atom at the 4-position and the carboxylic acid group at the 2-position are key functional groups that influence the chemical and physical properties of the molecule. Benzimidazole derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, the cyclocondensation of 1,2-diaminobenzene with fluorobenzoic acid under microwave heating has been shown to be an effective method for synthesizing fluorophenylbenzimidazole compounds . This method is advantageous due to its rapid reaction times and potential for producing radiolabeled compounds for pharmaceutical applications.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including those with a fluorine substituent, is characterized by the coplanarity of the benzimidazole ring and the carboxylic acid group. This arrangement is stabilized by intramolecular hydrogen bonding, which can affect the molecule's spectral properties and reactivity . The presence of a fluorine atom can also influence the electronic distribution within the molecule, affecting its chemical behavior .

Chemical Reactions Analysis

Benzimidazole-2-carboxylic acid derivatives can participate in various chemical reactions. They can be used as fluorogenic tagging reagents for carboxylic acids in high-performance liquid chromatography (HPLC), where they react with carboxylic acids to produce fluorescent adducts . These reactions are facilitated by activation agents and can be optimized for sensitivity and selectivity in analytical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure and substituents. For example, the absorption and fluorescence spectra of benzimidazole-2-carboxylic acid derivatives are affected by environmental factors such as solvent polarity and hydrogen bonding. Dual fluorescence has been observed in polar and hydrogen bonding solvents, indicating prototropic reactions and dissociation constants that vary between the ground (S0) and excited (S1) states . Additionally, the terahertz fingerprint spectra of fluorophenylbenzimidazole compounds provide valuable information about their molecular configurations and can be used to distinguish between closely related derivatives .

Scientific Research Applications

Selective Detection of Metal Ions

4-Fluoro-1H-benzimidazole-2-carboxylic acid derivatives have been explored as optical probes for the selective detection of multiple metal ions, such as Hg2+, Ca2+, Mg2+, and Na+ ions, through dual-channel analysis involving chromogenic and fluorogenic responses. This showcases the compound's utility in environmental monitoring and analytical chemistry (Kumar, Chhatwal, & Gupta, 2012).

Synthesis of Fluorinated Benzimidazoles

The synthesis of 2-fluoroalkylbenzimidazoles via condensation of fluorinated carboxylic acids demonstrates the compound's role in creating fluorinated derivatives, which are valuable in drug development due to their potential pharmacological properties (René, Souverneva, Magnuson, & Fauber, 2013).

Solid-Phase Synthesis Techniques

The application in solid-phase synthesis techniques for creating substituted 2-aminomethylbenzimidazoles underlines its importance in streamlining the production of benzimidazole derivatives, which are prominent in medicinal chemistry (Kilburn, Lau, & Jones, 2000).

Sensing Applications

Derivatives of this compound have been developed into functionalized fluorochromes for highly sensitive and selective sensing applications, such as detecting picric acid, highlighting its potential in security and environmental safety (Jiang et al., 2019).

Biological Activity Studies

Compounds synthesized from this compound have shown cytotoxic effects against certain cancer cell lines, indicating its utility in developing novel anticancer agents (Kelly et al., 2007).

Radiochemistry for PET Imaging

Its derivatives have been used in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging, aiding in tumor detection and the development of diagnostic tools (Getvoldsen et al., 2004).

Safety and Hazards

The safety data sheet for “4-fluoro-1H-benzimidazole-2-carboxylic acid” indicates that it is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . It may also cause skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions for “4-fluoro-1H-benzimidazole-2-carboxylic acid” and other benzimidazoles include further exploration of their therapeutic applications. Benzimidazoles are a key structural motif in drug design due to their structural similarity to purine, making them a highly sought-after pharmacophore in drug discovery . Therefore, there is considerable interest in developing efficient approaches for their synthesis .

Mechanism of Action

Target of Action

It is known that benzimidazole derivatives, which include 4-fluoro-1h-benzimidazole-2-carboxylic acid, have a broad range of biological activities and can bind with high affinity to multiple receptors .

Mode of Action

Benzimidazole derivatives are known to interact with their targets, leading to various changes . For instance, some benzimidazole derivatives have been reported to have antiviral activity, inhibiting the replication of certain viruses .

Biochemical Pathways

Benzimidazole derivatives are known to affect a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

It is known that benzimidazole derivatives can have a variety of biological effects, including antiviral, anti-inflammatory, and anticancer activities .

properties

IUPAC Name |

4-fluoro-1H-benzimidazole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-4-2-1-3-5-6(4)11-7(10-5)8(12)13/h1-3H,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJMPMFWYOYNOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C(N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-[3-Bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B2548125.png)

![N-[3-(cyclohexanecarbonylamino)naphthalen-2-yl]cyclohexanecarboxamide](/img/structure/B2548131.png)

![1-(3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(4-nitrophenyl)urea](/img/structure/B2548138.png)